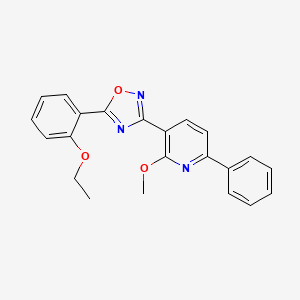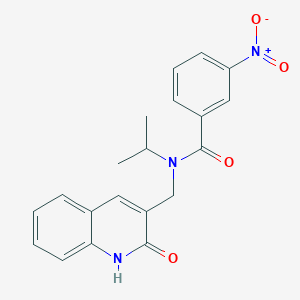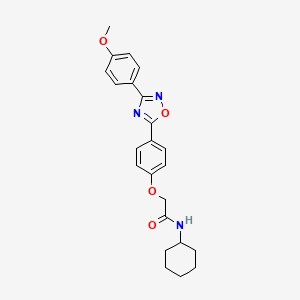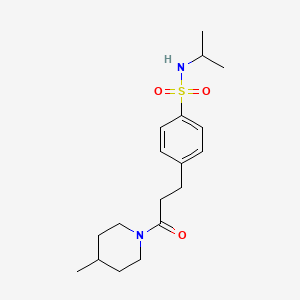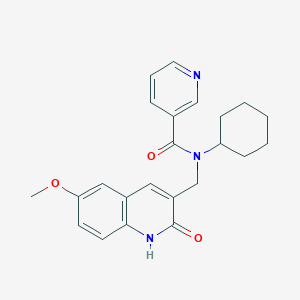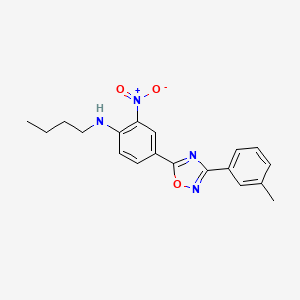
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was developed by the pharmaceutical company, HUYA Bioscience International, and is currently undergoing clinical trials.
Mécanisme D'action
Aurora kinase A is a serine/threonine kinase that is overexpressed in many types of cancer. It plays a critical role in mitosis and is required for the proper alignment and segregation of chromosomes during cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide binds to the ATP-binding site of Aurora kinase A and inhibits its activity, leading to defects in mitotic spindle formation and chromosome alignment. This ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to induce the expression of p21, a cell cycle inhibitor. It has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide is its specificity for Aurora kinase A. This allows for targeted inhibition of this protein without affecting other kinases or cellular processes. However, one limitation is that it may not be effective in all types of cancer, as some tumors may use alternative pathways to bypass the need for Aurora kinase A.
Orientations Futures
There are several potential future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide. One direction is to explore its use in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate its use in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Additionally, further research is needed to determine the optimal dosing and schedule for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide in clinical trials, as well as to identify potential biomarkers of response.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with p-toluidine to form the intermediate 7-methyl-2-(p-tolylamino)quinoline-3-carbaldehyde. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and ovarian cancer. It works by inhibiting the activity of the protein Aurora kinase A, which is involved in cell division and proliferation. This inhibition leads to cell cycle arrest and ultimately, cell death.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-9-19(10-7-15)25(23(27)21-4-3-11-28-21)14-18-13-17-8-5-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIAINEIJBGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
